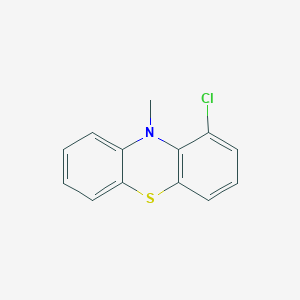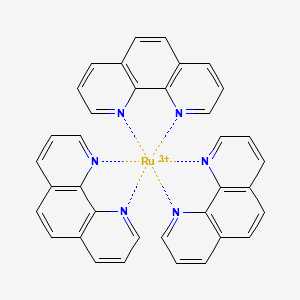
Tris(1,10-phenanthroline)ruthenium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1,10-phenanthroline)ruthenium(III) is a coordination complex that consists of a ruthenium ion coordinated to three 1,10-phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,10-phenanthroline)ruthenium(III) typically involves the reaction of ruthenium trichloride with 1,10-phenanthroline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for Tris(1,10-phenanthroline)ruthenium(III) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Tris(1,10-phenanthroline)ruthenium(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to its ruthenium(II) state or oxidized to higher oxidation states.
Substitution Reactions: The 1,10-phenanthroline ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of Tris(1,10-phenanthroline)ruthenium(III) typically yields Tris(1,10-phenanthroline)ruthenium(II), while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Scientific Research Applications
Tris(1,10-phenanthroline)ruthenium(III) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tris(1,10-phenanthroline)ruthenium(III) exerts its effects involves its ability to undergo redox reactions and interact with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. Additionally, upon light irradiation, it can generate reactive oxygen species, leading to oxidative damage in cells .
Comparison with Similar Compounds
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II): This compound is similar in structure but has different photophysical properties due to the presence of phenyl groups.
Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands: These complexes are used in photocatalysis and have different electronic properties compared to Tris(1,10-phenanthroline)ruthenium(III).
Uniqueness: Tris(1,10-phenanthroline)ruthenium(III) is unique due to its high stability, strong luminescence, and ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C36H24N6Ru+3 |
|---|---|
Molecular Weight |
641.7 g/mol |
IUPAC Name |
1,10-phenanthroline;ruthenium(3+) |
InChI |
InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+3 |
InChI Key |
GEHQIQZPKHQDQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


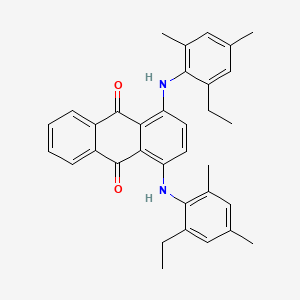
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)
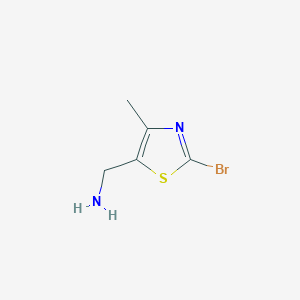
![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)
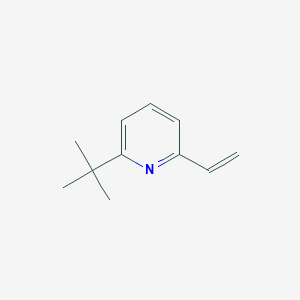
![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
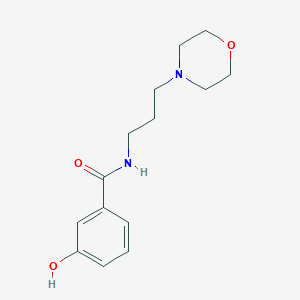

![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
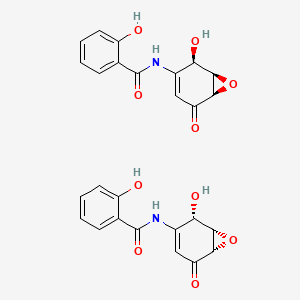
![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)
